molecular formula C11H15N B11754307 3-(3,4-Dimethylphenyl)azetidine

3-(3,4-Dimethylphenyl)azetidine

Cat. No.: B11754307
M. Wt: 161.24 g/mol
InChI Key: RAXTZISFRLWBQO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C11H15N. It features a four-membered azetidine ring substituted with a 3,4-dimethylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3,4-Dimethylphenyl)azetidine, can be achieved through various methods. . This method efficiently produces functionalized azetidines under controlled conditions.

Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation and solid supports like alumina to facilitate the reaction . This method enhances the efficiency and yield of the desired azetidine compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert azetidines into amines or other reduced forms.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines.

Scientific Research Applications

3-(3,4-Dimethylphenyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in various biochemical processes . The compound can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-3-4-10(5-9(8)2)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3

InChI Key

RAXTZISFRLWBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC2)C

Origin of Product

United States

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